molecular formula C10H16O B1583690 Hotrienol CAS No. 20053-88-7

Hotrienol

Cat. No. B1583690
CAS RN: 20053-88-7
M. Wt: 152.23 g/mol
InChI Key: ZJIQIJIQBTVTDY-UHFFFAOYSA-N
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Description

Hotrienol is a constituent of honeys and can be used as a flavouring ingredient . It is an excellent fruity smelling compound found in various natural products .


Synthesis Analysis

Hotrienol is formed during the nonenzymatic reaction stage in the processing of ‘Oriental Beauty’ oolong tea. During this stage, linalool is thermally converted to hotrienol . In another study, it was found that linalool and hotrienol were the main compounds in R77 hybrid grapes .


Molecular Structure Analysis

The molecular formula of Hotrienol is C10H16O . The IUPAC Standard InChIKey is ZJIQIJIQBTVTDY-VOTSOKGWSA-N .


Chemical Reactions Analysis

During the enzyme reaction stage in the processing of ‘Oriental Beauty’ oolong tea, the catechin components were oxidized and degraded into theaflavins and oolongtheanins. The total abundance of aroma increased, and mainly monoterpenoids formed. In the nonenzymatic reaction stage, the total abundance of aroma decreased, and linalool was thermally converted to hotrienol .


Physical And Chemical Properties Analysis

Hotrienol has a molecular weight of 152.2334 . Its physical properties include a density of 0.9±0.1 g/cm3, boiling point of 228.4±9.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and flash point of 89.0±15.0 °C .

Scientific Research Applications

Aroma Component in Honey

Hotrienol is notably the principal aroma component in leatherwood (Eucryphia lucida) honey, detected through headspace analysis. It is derived from the dehydration of another compound, 2,6-dimethyl-3,7-octadiene-2,6-diol, which is the principal terpene in leatherwood honey. This terpene has also been detected in leatherwood plant extracts, suggesting a natural source for hotrienol in this honey variety (Rowland et al., 1995).

Synthesis of Hotrienol

Hotrienol's synthesis, known for its excellent fruity smell, was achieved by ene-type chlorination of linalyl acetate, followed by dehydrochlorination and hydrolysis. This method provides a practical and convenient way to produce hotrienol with an overall yield of 55%, indicating its potential for large-scale production (Yuasa & Kato, 2003).

Stability in Honey Storage

A study on the stability of volatile compounds in honey over 540 days identified hotrienol as one of the volatile compounds whose concentration increased over time. This finding suggests that hotrienol could serve as a potential indicator of honey degradation or quality during storage (da Silva et al., 2019).

Essential Oils and Cytotoxic Activity

The essential oils obtained from Magonia pubescens, a Brazilian plant used in ethnopharmacology, were found to contain hotrienol as a major component. The study also revealed that these essential oils, both irradiated and non-irradiated, showed cytotoxic activity against leukemia and breast cancer cell lines. This highlights the potential of hotrienol in medical and therapeutic applications (Moraes et al., 2021).

Synthesis from Cyclopropenes

Another study explored the synthesis of racemic hotrienol from cyclopropenes, demonstrating a method to prepare linear monoterpenols. This approach contributes to the diverse methods available for the synthesis of hotrienol, expanding its accessibility for various research and industrial applications (Cheskis et al., 1982).

Mechanism of Action

Target of Action

Hotrienol is a constituent of honeys and is used as a flavoring ingredient

Mode of Action

It is known to contribute to the aroma of certain foods and beverages, such as second flush Darjeeling tea . The inhalation of Hotrienol has been associated with improvements in sleep variables , suggesting that it may interact with olfactory receptors and potentially influence the nervous system.

Biochemical Pathways

It is known that Hotrienol is a terpene, a class of compounds that are involved in various biological processes . Terpenes are known to be involved in the biosynthesis of many natural substances and can affect various biochemical pathways.

Result of Action

It is known to contribute to the aroma of certain foods and beverages, and inhalation of Hotrienol has been associated with improvements in sleep variables

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hotrienol. For example, the formation of heat-derived or prolonged storage artifacts in honey can influence the composition of Hotrienol . Additionally, the presence of Hotrienol in various foods and beverages suggests that its action and stability may be influenced by factors such as pH, temperature, and the presence of other compounds.

properties

IUPAC Name

(5E)-3,7-dimethylocta-1,5,7-trien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-7,11H,1-2,8H2,3-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIQIJIQBTVTDY-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C=CCC(C)(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)/C=C/CC(C)(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019761
Record name (E)-3,7-Dimethylocta-1,5,7-trien-3-ol
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; mouldy aroma
Record name (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; 50% soluble in heptane or triacetin, 50% soluble in ethanol (in ethanol)
Record name (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.877-0.884
Record name (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

Hotrienol

CAS RN

53834-70-1, 29957-43-5, 20053-88-7
Record name (E)-Hotrienol
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Record name 3,7-Dimethylocta-1,5,7-trien-3-ol
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Record name (E)-3,7-Dimethylocta-1,5,7-trien-3-ol
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Record name 3,7-DIMETHYLOCTA-1,5,7-TRIEN-3-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is hotrienol and where is it found?

A1: 3,7-Dimethyl-1,5,7-octatrien-3-ol, commonly known as hotrienol, is a naturally occurring monoterpene alcohol. It's found in various plants and consequently in products derived from them, such as honey [, , , , , , , , , , ] and tea [, , ].

Q2: How does hotrienol form in honey?

A2: Hotrienol in honey is believed to be formed during the honey ripening process, likely through the dehydration of 2,6-dimethyl-3,7-octadiene-2,6-diol, a terpene found in the nectar of certain plants [, ].

Q3: Can heat affect the levels of hotrienol in honey?

A3: Yes, research suggests that hotrienol is relatively unstable under heat and prolonged storage conditions. It can degrade over time, potentially due to Maillard reactions and Strecker degradation reactions that occur in honey [].

Q4: What is the molecular formula and weight of hotrienol?

A4: The molecular formula of hotrienol is C10H16O, and its molecular weight is 152.23 g/mol [].

Q5: Are there any specific spectroscopic data available for hotrienol?

A5: While the provided literature doesn't delve into detailed spectroscopic analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to identify and quantify hotrienol in various matrices [, , , , , , , , , , , , , , , , ].

Q6: What are the common methods for analyzing hotrienol?

A8: The most common analytical technique employed to identify and quantify hotrienol in various samples is Gas Chromatography coupled with Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , ]. Different extraction techniques, such as Headspace Solid-Phase Microextraction (HS-SPME) and Ultrasonic Solvent Extraction (USE), are used prior to GC-MS analysis depending on the matrix and the target analytes [, , , , , , , , , , ].

Q7: Are there any challenges in accurately quantifying hotrienol?

A9: Yes, accurately quantifying hotrienol, especially in complex matrices like honey, can be challenging due to its potential degradation during processing or storage []. Proper sample handling, extraction optimization, and the use of appropriate internal standards are crucial for reliable quantification.

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